molecular formula C15H16F3N5O4S B166686 Prosulfuron CAS No. 94125-34-5

Prosulfuron

Cat. No. B166686
CAS RN: 94125-34-5
M. Wt: 419.4 g/mol
InChI Key: LTUNNEGNEKBSEH-UHFFFAOYSA-N
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Description

Prosulfuron is a selective, sulfonylurea herbicide, used in controlling broadleaf weeds in agricultural crops . It has the empirical formula C15H16F3N5O4S and a molecular weight of 419.38 .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts with the synthesis of 2-(3,3,3-trifluoro-1-propenyl)-benzenesulfonic acid from o-aminobenzenesulfonic acid and 3,3,3-trifluoro-1-propylene. This is followed by hydrogenation reduction to generate 2-(3,3,3-trifluoro propyl)-benzenesulfonic acid, which reacts with phosgene and ammonia gas to obtain 2-(3,3,3-trifluoro propyl)-benzene sulfonamide. The final step involves a reaction with dimethyl carbonate and 2-amine-4-methoxy-6-methyl-1,3,5-triazine to produce this compound .


Molecular Structure Analysis

The this compound molecule contains a total of 45 bonds. There are 29 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .


Chemical Reactions Analysis

This compound is highly soluble in water and many organic solvents, is volatile, mobile and has a high potential for leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 419.38 g/mol . It is highly soluble in water and many organic solvents .

Scientific Research Applications

Soil Interaction and Environmental Fate

Prosulfuron, a sulfonylurea herbicide, is utilized for controlling broadleaf weeds in crops like corn and sorghum. Its fate in soil is significantly influenced by soil pH and water content. The degradation process is primarily pH-dependent, where hydrolysis of the sulfonylurea bridge forms phenyl sulfonamide. Microbial degradation also plays a role, transforming this compound into products like CO2 and desmethyl this compound. Soil pH and water content are pivotal in determining the herbicide's dissipation rate and environmental behavior. These factors are essential for understanding and predicting the environmental fate of this compound in agricultural settings (Hultgren et al., 2002).

Agricultural Practices and Crop Safety

The interaction between this compound and crops, especially soybeans, has been studied to mitigate the effects of herbicide soil residues. The use of sulfonylurea-tolerant (ST) soybean traits can significantly reduce the adverse effects of this compound residues on soybean grain yield. This adaptation is particularly relevant in soils with higher pH, where this compound's persistence is notable. While tillage practices like chisel plowing don't notably decrease non-ST soybean's response to this compound residues, the choice of soybean variety and understanding the soil pH can help manage herbicide carryover risks in agricultural fields (Anderson & Simmons, 2004).

Environmental and Regulatory Assessments

This compound's risk assessment and regulatory status have been reviewed, highlighting the importance of setting specific usage restrictions based on environmental and health impact studies. The European Food Safety Authority (EFSA) conducted a peer review, focusing on this compound's application as a herbicide on maize and sweet corn. The review underscored the necessity of regulatory frameworks to identify missing information and manage concerns related to the pesticide's use (Anastassiadou et al., 2020).

Impact on Soil Microorganisms

The interaction between this compound and soil microbial communities is a critical aspect of its environmental impact. The presence of this compound and other sulphonylurea herbicides in the soil can affect microbial biomass, soil respiration, metabolic activity, and enzymatic activities. These changes depend on the concentration of the herbicide and can have long-term effects on soil health and fertility. Monitoring these parameters provides insights into the sustainable use of herbicides and their long-term environmental implications (Sofo et al., 2012).

Soil Transformation Processes

Understanding the transformation processes of this compound in the soil is crucial for predicting its environmental fate and designing appropriate mitigation strategies. The transformation is notably rapid in acidic soils, with chemical dissipation mechanisms playing a significant role. Identifying transformation products, such as phenylsulfonic acid derivatives, aids in comprehending the environmental behavior and potential risks associated with this compound use in agriculture (Menniti et al., 2003).

Mechanism of Action

Target of Action

Prosulfuron is a broad-spectrum herbicide . It primarily targets annual broad-leaved weeds such as Buckwheat, Cocklebur, Lambsquarter, Wild mustard, Ragweed, Velvetleaf, Pigweed, Foxtail, and Barnyard grass . These plants are detrimental to the growth of crops like Sorghum, Millet, Winter wheat, Forage and grain maize, and Soybean .

Mode of Action

This compound is absorbed via both the foliage and the plant roots . The compound is translocated within xylem as well as phloem to the site of action . It belongs to the sulfonylurea group of herbicides, which inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the weed .

Biochemical Pathways

The inhibition of the ALS enzyme by this compound affects the biosynthesis of the essential amino acids valine, leucine, and isoleucine . This disruption in the biochemical pathway leads to a deficiency of these amino acids, which are necessary for protein synthesis and plant growth. As a result, the affected plants cannot grow and eventually die .

Pharmacokinetics

This compound is highly soluble in water and many organic solvents . It is volatile, mobile, and has a high potential for leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems .

Result of Action

The result of this compound’s action is the effective control of a broad spectrum of annual broad-leaved weeds . By inhibiting the ALS enzyme, it disrupts the normal growth and development of these plants, leading to their death . This allows the crops to grow without competition from these weeds, resulting in increased crop yield .

Action Environment

The action of this compound is influenced by environmental factors. Its high solubility in water and volatility make it mobile and prone to leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems . It is moderately toxic to mammals, birds, honeybees, earthworms, and fish but less so to aquatic invertebrates . It is highly toxic to algae and aquatic plants . These environmental factors can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Prosulfuron is moderately toxic to mammals . It is also moderately toxic to birds, honeybees, earthworms, and fish but less so to aquatic invertebrates . It is highly toxic to algae and aquatic plants . It is classified as an environmentally hazardous substance, solid, n.o.s. (this compound), and a marine pollutant .

Future Directions

The future of Prosulfuron and similar substances is subject to ongoing research and regulatory review . As our understanding of these substances and their impacts on the environment and human health continues to evolve, so too will the regulations and guidelines governing their use .

Biochemical Analysis

Biochemical Properties

Prosulfuron is most active when applied post-emergence on fully emerged weeds . Pre-emergence applications control small-seeded weeds in moist conditions with residual activity lasting up to four weeks . This compound is absorbed by the roots and foliage of plants .

Cellular Effects

This compound has been found to have effects on various types of cells. For instance, it has been observed that corn microsomes predominantly formed a single major metabolite that resulted from hydroxylation of the phenyl ring at the C5 position . Sorghum microsomes formed two major metabolites in an approximate 1:1 ratio .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various biomolecules. For instance, corn microsomes predominantly formed a single major metabolite that resulted from hydroxylation of the phenyl ring at the C5 position . Sorghum microsomes formed two major metabolites in an approximate 1:1 ratio .

Temporal Effects in Laboratory Settings

It is known that this compound is generally moderately persistent in soil systems but can be very persistent in aquatic systems .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, corn microsomes predominantly formed a single major metabolite that resulted from hydroxylation of the phenyl ring at the C5 position . Sorghum microsomes formed two major metabolites in an approximate 1:1 ratio .

Transport and Distribution

This compound is highly soluble in water and many organic solvents, is volatile, mobile and has a high potential for leaching to groundwater . This suggests that this compound can be easily transported and distributed within cells and tissues.

properties

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNNEGNEKBSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034868
Record name Prosulfuron
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Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Flash Point

100.00 °C (212.00 °F) - closed cup
Record name Prosulfuron
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Solubility

In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C, Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180
Record name Prosulfuron
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Density

1.45 g/cu cm at 20 °C
Record name Prosulfuron
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Vapor Pressure

<2.63X10-8 mm Hg at 25 °C (OECD Guideline 104)
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Color/Form

Colorless crystals

CAS RN

94125-34-5
Record name Prosulfuron
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Record name Prosulfuron
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Record name Benzenesulfonamide, N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl)
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Record name PROSULFURON
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Record name Prosulfuron
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Melting Point

155 °C (decomp.)
Record name Prosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

2.9 g of N-[2-(3,3,3-trifluoro-1-propenyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea are dissolved in 50 ml of ethyl acetate; there are then added 1.5 g of a 5% palladium/charcoal catalyst, and the mixture is shaken for 16 hours at 20°-25° C. in a hydrogen atmosphere. The catalyst is filtered off, and the residue is completely concentrated by evaporation and subsequently crystallised from an acetone/ether mixture to thus obtain 2.2 g of N-[2-(3,3,3-trifluoropropyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea, m.p. 157°-158° C.
Name
N-[2-(3,3,3-trifluoro-1-propenyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1nc(C)nc(NC(=O)NS(=O)(=O)c2ccccc2C=CC(F)(F)F)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does prosulfuron exert its herbicidal effect?

A1: this compound acts by inhibiting the enzyme acetolactate synthase (ALS) [, , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development.

Q2: What are the downstream effects of ALS inhibition by this compound?

A2: Blocking ALS leads to a depletion of BCAAs within the plant []. This deficiency disrupts protein synthesis, inhibits cell division, and ultimately halts plant growth, leading to weed death.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C14H17F3N4O5S and a molecular weight of 406.38 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound. This includes mass spectrometry (MS), proton nuclear magnetic resonance (NMR) spectroscopy, and capillary electrophoresis (CE) [, , ]. These techniques provide valuable information about the structure, purity, and degradation products of the herbicide.

Q5: How does the stability of this compound vary with pH?

A5: this compound exhibits pH-dependent stability. It degrades faster under acidic conditions, with hydrolysis of the sulfonylurea bridge being the primary transformation pathway []. This degradation is particularly pronounced in soils with lower pH values []. Conversely, this compound shows greater stability in neutral and alkaline environments.

Q6: Does this compound participate in any catalytic reactions?

A6: this compound itself is not known to exhibit catalytic properties. Its mode of action primarily involves binding and inhibiting the ALS enzyme.

Q7: Have computational methods been used to study this compound?

A8: While computational studies specifically focused on this compound are limited in the provided literature, related research highlights the application of computational techniques like quantitative structure-activity relationship (QSAR) models to investigate the environmental fate of organic acids in variable-charge soils []. These models can potentially be extended to predict this compound behavior in similar environments.

Q8: How does the structure of this compound contribute to its herbicidal activity?

A9: Specific structural features of this compound are crucial for its interaction with the ALS enzyme. The sulfonylurea bridge, the triazine ring, and the trifluoropropyl group are key elements that contribute to its binding affinity and inhibitory potency [].

Q9: What are some formulation strategies employed to enhance this compound's efficacy?

A10: this compound is often formulated with adjuvants to improve its performance. For instance, the addition of crop oil concentrates (COC) can enhance its uptake and translocation within target weeds, leading to increased efficacy [].

Q10: Are there any specific regulations regarding the use of this compound?

A11: Yes, the use of this compound is subject to stringent regulations due to its potential environmental impact. For example, following a renewal of approval, the use of this compound was restricted to one application every three years to mitigate potential risks [].

Q11: How is this compound metabolized in plants?

A12: this compound metabolism varies among plant species. In corn, the primary metabolic pathway involves hydroxylation of the phenyl ring, while sorghum exhibits both hydroxylation and demethylation of the triazine ring []. These metabolic transformations can influence the herbicide's efficacy and persistence in different plant species.

Q12: What factors influence the absorption and translocation of this compound?

A13: Factors like plant species, growth stage, and environmental conditions can affect this compound absorption and translocation. Research indicates that absorption can vary significantly among weed species. For example, common cocklebur exhibited significantly lower absorption compared to common lambsquarters and sicklepod []. This differential uptake can contribute to varying susceptibility among weed species.

Q13: Are there studies evaluating the efficacy of this compound in controlling specific weed species?

A14: Yes, numerous field trials have been conducted to assess the effectiveness of this compound against a range of weeds. Studies have shown varying levels of control depending on the weed species, application rate, and timing [, , , , ]. For instance, this compound effectively controlled wild carrot in corn when applied postemergence at a specific rate, while its efficacy was limited in soybean []. These findings highlight the importance of optimizing application strategies for specific weed targets.

Q14: Has resistance to this compound been reported in any weed species?

A15: Yes, resistance to this compound, often coupled with cross-resistance to other ALS-inhibiting herbicides, has been documented in several weed species, including giant ragweed, common sunflower, and shattercane []. This resistance poses a significant challenge for weed management, and understanding its mechanisms is crucial for developing effective control strategies.

Q15: How does this compound degrade in the environment?

A17: this compound degradation in the environment is influenced by factors like soil type, pH, temperature, and microbial activity. Hydrolysis, photodegradation, and microbial degradation are key processes involved in its breakdown [, , , ]. Understanding these degradation pathways is crucial for assessing the herbicide's persistence and potential environmental risks.

Q16: What are the potential environmental impacts of this compound use?

A18: As a potent herbicide, this compound can impact non-target organisms and potentially contaminate water resources. Research has focused on assessing its presence in subsurface drain water, highlighting the need for responsible use and management practices to minimize its environmental footprint [].

Q17: What is the solubility of this compound in different solvents?

A17: The solubility of this compound varies depending on the solvent and plays a crucial role in its formulation and application. While specific solubility data is not provided in the provided abstracts, research emphasizes the importance of understanding its dissolution behavior to optimize its efficacy and minimize potential environmental risks.

Q18: What analytical methods are commonly employed to detect and quantify this compound?

A20: Various analytical techniques are used to analyze this compound, including high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or tandem mass spectrometry (MS/MS) [, ]. These methods offer sensitivity and selectivity in quantifying this compound residues in different matrices like soil, water, and plant tissues.

Q19: What are some challenges associated with analyzing this compound residues?

A19: Analyzing this compound residues can be challenging due to its relatively low application rates and potential degradation in various matrices. Therefore, sensitive and selective analytical methods are crucial for accurate quantification and monitoring of its residues in environmental and biological samples.

Q20: How are analytical methods for this compound validated?

A22: Analytical methods undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and robustness. This ensures the reliability and reproducibility of the results obtained during analysis [, ].

Q21: Are there alternative herbicides to this compound for weed control in cereal crops?

A23: Yes, several other herbicides, including those from different chemical classes, are available for weed control in cereal crops. Examples include glyphosate, bromoxynil, dicamba, and other ALS inhibitors [, , , , ]. The choice of herbicide depends on factors like the target weed spectrum, crop selectivity, cost, and environmental considerations.

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